molecular formula C8H9N B108516 6,7-Dihydro-5H-cyclopenta[b]pyridine CAS No. 533-37-9

6,7-Dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B108516
CAS No.: 533-37-9
M. Wt: 119.16 g/mol
InChI Key: KRNSYSYRLQDHDK-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C8H9N. It is a structural fragment of various alkaloids and exhibits a wide spectrum of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst .

Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This method leads to the formation of this compound derivatives through a series of reactions including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through a practical and efficient route that employs commercially available cyclopentanone and benzylamine as raw materials. This method involves nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination under mild reaction conditions .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N/c1-3-7-4-2-6-9-8(7)5-1/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNSYSYRLQDHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70201446
Record name 6,7-Dihydro-5H-cyclopenta(b)pyridine
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Molecular Weight

119.16 g/mol
Source PubChem
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Physical Description

Dark brown liquid; [Aldrich MSDS]
Record name 2,3-Cyclopentenopyridine
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CAS No.

533-37-9
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridine
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Record name Pyrindan
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Record name 6,7-Dihydro-5H-cyclopenta(b)pyridine
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Record name 6,7-dihydro-5H-cyclopenta(b)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-Cyclopentenopyridine?

A1: The molecular formula of 2,3-Cyclopentenopyridine is C8H9N, and its molecular weight is 119.16 g/mol. []

Q2: What are the key spectroscopic characteristics of 2,3-Cyclopentenopyridine?

A2: Key spectroscopic data include: * 1H NMR: Helps determine the structure of the synthesized compounds, including cefpirome. [, ]* 13C NMR: Used in conjunction with 1H NMR to confirm the structure of synthesized derivatives. []* Infrared (IR) spectroscopy: Employed to confirm the structure of the final product, cefpirome sulfate. []* Raman spectroscopy: Used alongside ab initio and DFT calculations to study the structure and assign vibrational frequencies. []* Mass spectrometry (MS): Essential for confirming the structure of both the final compound and intermediates. [, , ]

Q3: What is 2,3-Cyclopentenopyridine primarily used for?

A3: It is a crucial building block for synthesizing cefpirome, a fourth-generation cephalosporin antibiotic. [, , , , ]

Q4: What are some of the synthetic routes to produce 2,3-Cyclopentenopyridine?

A4: Several methods exist, including:* Reaction of cyclopentanone and propargylamine: This classic approach offers moderate yields. []* Heterogeneous catalytic synthesis: Utilizing acrolein, cyclopentanone, and ammonia over a fixed bed reactor. []* Intramolecular Diels-Alder reactions: Employing 3-(ω-alkynyl)-1,2,4-triazines offers a complementary approach to intermolecular reactions. [, ]

Q5: What is a notable application of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives?

A5: These derivatives show promise as inhibitor films for protecting steel alloys against corrosion. Their effectiveness has been investigated using electrochemical measurements and surface morphology analyses. []

Q6: How can 2,3-Cyclopentenopyridine analogues be converted to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues?

A6: A direct oxidation method utilizes Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at room temperature. This method exhibits high yield and chemoselectivity. []

Q7: What are some alternative applications of pyrindane derivatives?

A7: Pyrindane derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. []

Q8: How does modifying the structure of 2,3-Cyclopentenopyridine derivatives affect their activity?

A8: Structural modifications, particularly introducing diverse substituents on the pyrindane ring, can significantly impact the biological activity, potency, and selectivity of these compounds. [, ]

Q9: Are there challenges in formulating 2,3-Cyclopentenopyridine derivatives?

A9: Research is ongoing to develop effective formulation strategies for improving the stability, solubility, and bioavailability of these compounds, particularly those intended for pharmaceutical applications. []

Q10: What is the mechanism of action of cefpirome, a drug derived from 2,3-Cyclopentenopyridine?

A10: Cefpirome, a fourth-generation cephalosporin, acts by inhibiting bacterial cell wall synthesis. Its 2,3-Cyclopentenopyridine moiety contributes to its broad-spectrum antibacterial activity. [, ]

Q11: How does the antimicrobial activity of cefpirome compare to other cephalosporins?

A11: Cefpirome demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It shows significant potency against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). [, ]

Q12: Have there been in vivo studies on the effectiveness of cefpirome?

A12: Yes, cefpirome has been tested in various animal models of infection, demonstrating therapeutic efficacy against systemic and local infections caused by a range of bacteria. []

Q13: How is computational chemistry being used in research related to 2,3-Cyclopentenopyridine?

A13: Computational techniques, such as DFT calculations and Monte Carlo simulations, are employed to understand the structure, properties, and interactions of 2,3-Cyclopentenopyridine and its derivatives. These methods help predict the behavior of these compounds in various environments and guide the design of novel derivatives with improved characteristics. [, ]

Q14: What analytical techniques are commonly used to characterize and quantify 2,3-Cyclopentenopyridine and its derivatives?

A14: A variety of analytical techniques are employed, including:* High-performance liquid chromatography (HPLC): Used to determine the purity of synthesized cefpirome sulfate and to analyze related substances. [, ]* Gas chromatography (GC): A sensitive method for quantifying 2,3-Cyclopentenopyridine, useful for quality control purposes. [, ]* X-ray crystallography: Provides detailed structural information about 2,3-Cyclopentenopyridine derivatives and aids in understanding their interactions with other molecules. [, , ]

Q15: Are there any environmental concerns associated with 2,3-Cyclopentenopyridine?

A15: While specific information on the environmental impact of 2,3-Cyclopentenopyridine is limited in the provided research, it is crucial to consider potential ecotoxicological effects and implement appropriate waste management strategies during its synthesis and application. []

Q16: What are some areas of ongoing and future research related to 2,3-Cyclopentenopyridine?

A16: Research continues to explore:* New synthetic approaches: Developing efficient and environmentally friendly methods for synthesizing 2,3-Cyclopentenopyridine and its derivatives. [, ]* Novel applications: Investigating the potential of 2,3-Cyclopentenopyridine derivatives in areas such as material science, catalysis, and drug development beyond its current use in cefpirome synthesis. [, ]* Structure-activity relationships: Further understanding how structural modifications impact the biological and physicochemical properties of 2,3-Cyclopentenopyridine derivatives to guide the design of new compounds with tailored properties. []

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